Casokefamide

Description

Properties

IUPAC Name |

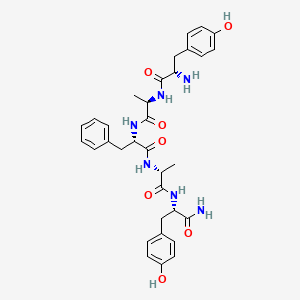

(2S)-2-amino-N-[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40N6O7/c1-19(36-32(45)26(34)16-22-8-12-24(40)13-9-22)31(44)39-28(18-21-6-4-3-5-7-21)33(46)37-20(2)30(43)38-27(29(35)42)17-23-10-14-25(41)15-11-23/h3-15,19-20,26-28,40-41H,16-18,34H2,1-2H3,(H2,35,42)(H,36,45)(H,37,46)(H,38,43)(H,39,44)/t19-,20-,26+,27+,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDRHVZLDLNGKLM-FLVVDCEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H](C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30243827 | |

| Record name | Casokefamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30243827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

632.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98815-38-4 | |

| Record name | Casokefamide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098815384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Casokefamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30243827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CASOKEFAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B453T1E8MP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Peptide Synthesis and Structural Characterization of Casokefamide

Methodologies for Casokefamide Synthesis

The synthesis of peptides like this compound is commonly achieved through solid-phase peptide synthesis (SPPS). springernature.combachem.com This technique involves the stepwise assembly of amino acids on an insoluble solid support, typically a resin. bachem.com SPPS allows for controlled and efficient peptide chain elongation and simplifies purification as the growing peptide chain remains attached to the solid phase. bachem.com

Solid-Phase Peptide Synthesis (SPPS) Techniques

SPPS is a cornerstone approach for the chemical synthesis of peptides. researchgate.net In this method, the peptide is assembled sequentially by the addition of protected amino acids to the C-terminus, which is anchored to a solid support. bachem.com Each amino acid addition cycle typically involves deprotection of the N-terminal protecting group, washing steps, coupling of the next protected amino acid, and further washing steps. bachem.com The solid support allows for the easy removal of excess reagents and by-products by simple filtration. bachem.com

Fmoc/tBu Strategy Optimization

The Fmoc/tBu strategy is a widely utilized protecting group scheme in SPPS for both research and industrial applications. springernature.comrsc.orgbeilstein-journals.org In this strategy, the alpha nitrogen of the amino acids is protected with the base-labile Fmoc group, while side chain functional groups are protected with acid-labile groups, often tert-butyl (tBu) derivatives. peptide.com This orthogonal protection system allows for the selective removal of the N-terminal Fmoc group during each coupling cycle using a base, typically piperidine, without affecting the acid-labile side chain protecting groups. peptide.comuci.edu The final cleavage of the peptide from the resin and removal of side chain protecting groups are usually performed under acidic conditions, such as with trifluoroacetic acid (TFA). sigmaaldrich.com The Fmoc/tBu strategy is favored over the older Boc strategy due to its milder deprotection conditions. researchgate.net

Automated Peptide Synthesizers for Efficiency and Purity

Automated peptide synthesizers have significantly advanced the efficiency and throughput of SPPS. cem.comnih.gov These instruments can perform the repetitive cycles of deprotection, washing, and coupling automatically, enabling the rapid synthesis of multiple peptides simultaneously. nih.govcsbio.com Automated synthesis allows for precise control over reaction times, temperatures, and reagent delivery, contributing to improved peptide purity and yield. cem.comcsbio.com Various automated systems are available, ranging from research scale to large-scale production instruments. csbio.comcem.com

Manual and Microwave-Assisted Synthesis Protocols

While automated synthesis is prevalent, manual SPPS can also be performed using standard laboratory glassware and specialized reactors that incorporate features like glass frits for filtration. peptide.com However, manual synthesis can be time-consuming due to repeated transfers and washing steps. peptide.com

Microwave-assisted SPPS has emerged as a powerful technique to accelerate peptide synthesis and improve results, particularly for challenging sequences. cem.comnih.govnih.gov Microwave energy can significantly reduce reaction times for both coupling and deprotection steps, often completing reactions in minutes compared to longer times in conventional methods. cem.comnih.gov This accelerated synthesis can lead to higher peptide purity and yield. cem.combiospx.com Microwave-assisted protocols can be implemented using both automated and manual microwave peptide synthesizers. cem.combiospx.com

Incorporation of Non-Canonical Amino Acids (e.g., D-Amino Acids)

The incorporation of non-canonical amino acids, such as D-amino acids, is a key strategy in the synthesis of peptide analogs like this compound. wallachlab.comcore.ac.uk this compound specifically contains D-alanine residues at positions 2 and 4. nih.govwikipedia.org The inclusion of D-amino acids can confer increased metabolic stability to the peptide, as enzymes that typically degrade peptides composed of L-amino acids may struggle to recognize and act upon the D-isomers. wallachlab.com This modification contributes to the improved resistance of this compound to digestive enzymes. wikipedia.orgwallachlab.com

Strategies for C-Terminal Amidation in Peptide Synthesis

Many biologically active peptides, including this compound, possess a C-terminal amide group, which is often crucial for their activity and stability. nih.govwikipedia.orgwallachlab.comdigitellinc.com this compound has a C-terminal tyrosine amide (Tyr-NH2). nih.gov C-terminal amidation can enhance metabolic stability by preventing degradation by carboxypeptidases. lifetein.com

In SPPS, the synthesis of peptides with a C-terminal amide is typically achieved by using a solid support that is pre-functionalized to yield a C-terminal amide upon cleavage. uci.edu Rink amide resin is a commonly used solid support for synthesizing peptides with a C-terminal amide. uci.edu After the peptide chain is assembled on the resin using standard SPPS protocols (e.g., Fmoc/tBu strategy), the peptide is cleaved from the resin under acidic conditions, simultaneously yielding the C-terminal amide. uci.edu Other strategies for C-terminal modification, including amidation, have also been explored to provide access to a variety of modified peptides. nih.govrsc.org

Spectroscopic and Computational Approaches for this compound Conformational Analysis

Understanding the three-dimensional conformation of a peptide in solution is critical for relating its structure to its properties. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, and computational chemistry techniques are powerful tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Elucidation

NMR spectroscopy is a primary method for determining the solution structure and dynamics of peptides and proteins under near-physiological conditions. uzh.chplos.orgfz-juelich.de A conformational study on this compound was undertaken using NMR measurements in a DMSOd6/H2O cryomixture at 265 K. nih.gov

The process of peptide structure determination by NMR typically involves several steps, including the measurement of a series of 2D or 3D NMR spectra, sequential assignment of proton frequencies, assignment of cross-peaks in NOESY spectra, integration of cross-peaks to derive distance restraints, and determination of scalar couplings for dihedral angle restraints. uzh.ch Common 2D NMR experiments used in peptide studies include COSY (Correlated Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy). ru.nluzh.ch TOCSY experiments reveal correlations between protons within the same amino acid spin system, while NOESY experiments show cross-peaks between protons that are spatially close, providing crucial distance information for structure calculation. uzh.ch

In the study on this compound, the NMR measurements indicated that the predominant conformation of the peptide in the tested conditions was characterized by the absence of regular structures and intramolecular hydrogen bonds. nih.gov However, the conformation of the "message domain" of the peptide was found to be reminiscent of the shape of several peptidic and non-peptidic opiates. nih.gov Specifically, the D-Ala2 CH3 group was observed to be sandwiched between the aromatic rings of Tyr1 and Phe3. nih.gov This finding provides insight into the spatial arrangement of key residues in the peptide's biologically relevant region.

Advanced Computational Chemistry for Conformational Prediction

Computational chemistry methods are widely used in conjunction with experimental data to explore the conformational landscape of peptides and predict their stable three-dimensional structures. ucsb.educwu.edubiomedres.us These methods can generate a large number of different conformations by systematically or randomly altering torsional angles and then calculate the energy of each conformation using force fields (molecular mechanics) or more advanced quantum mechanical methods. ucsb.edubiomedres.us The goal is often to identify low-energy conformers that are likely to be the most populated in solution.

In the conformational study of this compound, energy calculations were performed alongside the NMR measurements. nih.gov Computational analysis can help to interpret experimental NMR data, such as NOE restraints and scalar couplings, by providing a theoretical framework for the observed conformations and exploring alternative low-energy states that might be in dynamic equilibrium. While the specific computational methods used in the this compound study were referred to generally as "energy calculations," advanced computational chemistry techniques such as molecular dynamics simulations or density functional theory (DFT) calculations are commonly employed for detailed conformational analysis of peptides. plos.orgbiomedres.us These methods can provide information about the flexibility of the peptide backbone and side chains, the presence of intramolecular interactions, and the relative energies of different conformational states. Comparing the computationally predicted conformations with those derived from NMR data helps to refine the structural model and gain a more comprehensive understanding of the peptide's behavior in solution.

Preclinical Receptor Pharmacology and Molecular Mechanisms of Casokefamide

Opioid Receptor Ligand Selectivity and Efficacy Profiling

Ligand selectivity and efficacy profiling are crucial steps in characterizing the pharmacological properties of a compound interacting with receptor systems like the opioid receptors. This involves determining which receptor subtypes a compound binds to and the degree to which it activates a functional response upon binding. painphysicianjournal.com

Delta-Opioid Receptor (DOR) Agonism by Casokefamide

In addition to its activity at the MOR, this compound is also recognized as a delta-opioid receptor agonist. wikipedia.orgncats.iowallachlab.com The inclusion of a C-terminus amide and D-amino acids in its structure was a deliberate design strategy aimed at increasing its DOR activity and improving metabolic stability. wallachlab.com DORs are also G protein-coupled receptors and are involved in modulating pain, though their exact role and the effects of their activation can vary depending on the species and experimental model. wikidoc.org Activation of DORs can contribute to spinal and supraspinal analgesia and influence gastrointestinal motility. painphysicianjournal.com

Investigation of Kappa-Opioid Receptor (KOR) Interactions

While this compound is primarily characterized by its MOR and DOR interactions, the investigation of its potential interactions with the kappa-opioid receptor (KOR) is also relevant in understanding its complete opioid receptor profile. KORs are another type of opioid receptor, primarily binding dynorphins, and are involved in effects such as spinal analgesia, sedation, and dysphoria. painphysicianjournal.comwikidoc.org Some opioid peptides can exhibit binding to KORs, and the extension of the N-terminal amino acid sequence can influence this binding. core.ac.uk Although some related opioid peptides show affinity for KOR, the available information specifically on this compound emphasizes its balanced MOR and DOR agonism, with less focus on significant KOR interactions in the primary literature reviewed. wikipedia.orgncats.iowallachlab.com

Analysis of Receptor Promiscuity and Multi-Receptor Binding Profiles

This compound's ability to bind to both MOR and DOR classifies it as a ligand with a multi-receptor binding profile, specifically a balanced MOR and DOR agonist. wallachlab.com The concept of receptor promiscuity, where a ligand can bind to multiple receptor partners, is increasingly recognized in opioid peptide research. wallachlab.com While some endogenous opioid peptides show less clean selectivity than previously thought, synthetic modifications, such as those in this compound, can be designed to influence the selectivity and activity at different receptor subtypes. cambridge.orgwallachlab.com this compound's balanced activity at MOR and DOR distinguishes it from other casomorphins that are generally more selective for the MOR. wikipedia.orgncats.ionih.gov This dual agonism is a key feature of its pharmacological profile.

Quantitative In Vitro Receptor Binding Studies of this compound

Quantitative in vitro receptor binding studies are essential for determining the affinity of a ligand for its target receptors. These studies provide valuable data on the strength and specificity of the interaction. sygnaturediscovery.comnih.gov

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are a widely used technique to characterize the binding of compounds to receptors and determine their affinity. sygnaturediscovery.comnih.govuniversiteitleiden.nlrevvity.com These assays typically involve incubating tissue sections, cultured cells, or membrane homogenates containing the receptor of interest with a radiolabeled ligand. nih.govrevvity.com By measuring the amount of bound radioligand, researchers can determine the affinity of the labeled ligand (equilibrium dissociation constant, KD) and the maximum number of binding sites (Bmax). nih.gov

To determine the affinity and selectivity of an unlabeled compound like this compound, competition binding assays are performed. nih.gov In this format, increasing concentrations of the unlabeled compound are used to compete for the binding of a fixed concentration of a radiolabeled ligand that is known to bind to the receptor. sygnaturediscovery.comnih.gov The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and this value can be used to calculate the inhibition constant (Ki), which reflects the affinity of the unlabeled compound for the receptor. sygnaturediscovery.com

Data Table (Illustrative based on text descriptions):

While specific quantitative binding data (e.g., Ki values) for this compound across different opioid receptors were not directly available in the search snippets to populate a precise data table, the qualitative and comparative information allows for a conceptual representation of its binding profile.

| Receptor Subtype | Binding Affinity (Conceptual) | Efficacy (Conceptual) | Notes |

| Mu-Opioid Receptor (MOR) | Binds | Agonist | Balanced activity with DOR wikipedia.orgncats.iowallachlab.com |

| Delta-Opioid Receptor (DOR) | Binds | Agonist | Balanced activity with MOR wikipedia.orgncats.iowallachlab.com |

| Kappa-Opioid Receptor (KOR) | Less emphasized in findings | Not specified | Potential for interaction exists core.ac.uk |

Note: This table provides a conceptual overview based on the described binding and efficacy profiles. Precise quantitative data from radioligand binding assays would be required for a detailed comparison of affinities (Ki values) and efficacies across receptor subtypes.

Homogenate Binding Methodologies for Receptor Characterization

Homogenate binding assays involve using tissue or cell homogenates containing the receptor of interest to study ligand binding. umich.eduuni-regensburg.deupenn.edu This method allows for the characterization of receptor binding sites in a broken-cell preparation. umich.edu Various factors, including buffer composition, pH, time, and temperature, are optimized to maximize specific binding in these assays. giffordbioscience.comumich.edu The polarity and lipophilicity of the ligand can influence its interaction with binding sites in homogenate preparations. umich.edu

General methodologies for preparing tissue or cell homogenates for binding assays involve homogenization in cold lysis buffer and subsequent processing. giffordbioscience.com Homogenate binding can be used to determine parameters like Kd and Bmax. giffordbioscience.comupenn.edu

Specific details regarding the application of homogenate binding methodologies specifically for the characterization of this compound binding to opioid receptors were not found within the provided search results. However, the principle involves incubating this compound (likely radiolabeled or in competition with a radiolabeled opioid ligand) with tissue or cell homogenates containing opioid receptors and measuring the bound ligand.

In Vitro Autoradiographic Localization of this compound Binding Sites

In vitro autoradiography is a technique used to visualize and quantify the distribution of binding sites for a radiolabeled ligand in tissue sections. umich.edunih.govumich.edupsu.edunih.gov This method provides spatial information about the location of receptors within a tissue or organ. umich.edunih.govnih.gov Tissue sections are incubated with a radiolabeled ligand, and after washing to remove unbound ligand, the distribution of bound radioactivity is detected using photographic emulsion or phosphor imaging plates. umich.edu Non-specific binding is determined in adjacent sections incubated with an excess of unlabeled ligand. psu.edu

An advantage of autoradiographic assays over homogenate designs is the ability to sample the incubation buffer directly. umich.edu Ligands used in autoradiographic assays should ideally have high affinity, low non-saturable binding, and favorable kinetic properties. umich.edu

While in vitro autoradiography is a recognized technique for localizing binding sites of various ligands in tissues umich.edunih.govumich.edupsu.edunih.gov, studies specifically detailing the in vitro autoradiographic localization of this compound binding sites were not found within the provided search results. Therefore, the precise distribution of this compound binding sites in different tissues or brain regions using this technique cannot be described based on the available information.

This compound-Induced Intracellular Signaling Pathways

Opioid receptors, including the μ and δ subtypes that this compound binds to, are members of the G protein-coupled receptor (GPCR) superfamily. wallachlab.comuni-regensburg.deresearchgate.netresearchgate.netvrachi.name Activation of GPCRs by ligands initiates intracellular signaling cascades through the interaction with heterotrimeric G proteins. wallachlab.comresearchgate.netresearchgate.net

G Protein-Coupled Receptor (GPCR) Activation by this compound

Opioid receptors function as GPCRs, mediating their effects by coupling to and activating intracellular G proteins upon ligand binding. wallachlab.comresearchgate.netresearchgate.netvrachi.name Specifically, μ- and δ-opioid receptors are known to couple to inhibitory G proteins, primarily of the Gi/Go family. uni-regensburg.deresearchgate.netresearchgate.netresearchgate.net Upon agonist binding, the GPCR undergoes a conformational change that facilitates the exchange of GDP for GTP on the α subunit of the associated G protein. researchgate.net This leads to the dissociation of the activated Gα-GTP subunit from the Gβγ dimer, and both subunits can then interact with various downstream effector proteins to propagate the signal within the cell. researchgate.net

While this compound is known to be an agonist at μ- and δ-opioid receptors wikipedia.orgnih.govwallachlab.com, and these receptors are known to activate G proteins wallachlab.comuni-regensburg.deresearchgate.netresearchgate.netvrachi.name, specific experimental data detailing the extent or nature of G protein activation induced directly by this compound were not found within the provided search results. However, its agonistic activity at μ and δ receptors implies its ability to trigger the canonical GPCR signaling pathway associated with these receptors.

Adenylyl Cyclase Modulation and cAMP Signaling

A key downstream effector system regulated by Gi/Go protein-coupled receptors, such as the μ- and δ-opioid receptors, is adenylyl cyclase. uni-regensburg.deresearchgate.netvrachi.nameresearchgate.netcusabio.comyeastgenome.orgnih.gov Adenylyl cyclase is an enzyme responsible for catalyzing the conversion of adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in numerous cellular processes. cusabio.comyeastgenome.orgfrontiersin.org Activation of Gi/Go proteins leads to the inhibition of adenylyl cyclase activity, resulting in decreased intracellular levels of cAMP. uni-regensburg.deresearchgate.netresearchgate.netcusabio.comyeastgenome.org This reduction in cAMP can then affect the activity of downstream targets, most notably protein kinase A (PKA), which is regulated by cAMP binding. vrachi.namecusabio.com

Given that this compound is an agonist at μ- and δ-opioid receptors, which couple to inhibitory G proteins (Gi/Go) that inhibit adenylyl cyclase uni-regensburg.deresearchgate.netresearchgate.netresearchgate.net, it is mechanistically expected that this compound would modulate adenylyl cyclase activity and consequently alter intracellular cAMP levels. This modulation would likely involve a decrease in cAMP production due to the inhibitory coupling of the activated receptors. uni-regensburg.deresearchgate.netresearchgate.netcusabio.comyeastgenome.org

However, specific experimental data quantifying the effect of this compound on adenylyl cyclase activity or cAMP levels were not found within the provided search results.

Ion Channel Regulation (e.g., Calcium and Potassium Channels)

Opioid receptors, as G protein-coupled receptors (GPCRs), can modulate the activity of various ion channels, including calcium and potassium channels, through downstream signaling pathways. mdpi.comnih.gov Voltage-gated calcium channels are crucial for coupling membrane depolarization to intracellular calcium transients, which in turn regulate processes such as neurotransmission and secretion. guidetopharmacology.org Calcium-activated potassium channels, also known as SK channels, are a type of ion channel that allows potassium cations to cross the cell membrane and are activated by an increase in intracellular calcium concentration. wikipedia.org Their activation can influence neuronal excitability and synaptic transmission by causing membrane hyperpolarization. wikipedia.org While opioid receptor activation is known to influence ion channel function, specific research findings detailing the direct or indirect regulation of calcium and potassium channels by this compound were not found in the provided search results.

Beta-Arrestin Recruitment and Receptor Desensitization Research

Beta-arrestins (β-arrestin-1 and β-arrestin-2) are intracellular proteins that play significant roles in GPCR regulation, including receptor desensitization and internalization. biorxiv.orgdiscoverx.com Following agonist binding and receptor phosphorylation by G protein-coupled receptor kinases (GRKs), beta-arrestins are recruited to the activated receptor at the plasma membrane. biorxiv.orgresearchgate.net This recruitment can lead to the uncoupling of the receptor from its G protein, a process contributing to receptor desensitization, which is a reduced response to an agonist following prolonged exposure. researchgate.netumn.edunih.gov Beta-arrestins also function as adaptor proteins, facilitating receptor endocytosis. biorxiv.org While this compound is mentioned in contexts related to beta-arrestin interactions, specific detailed research findings on the extent or nature of beta-arrestin recruitment by this compound-bound opioid receptors were not available in the provided search results. Receptor desensitization can occur through several mechanisms, including uncoupling, internalization, and downregulation. researchgate.net

Receptor Internalization and Trafficking Dynamics of this compound-Bound Receptors

Receptor internalization is a key process regulating the number of receptors on the cell surface and modulating signal transduction. mdpi.com Following activation and often beta-arrestin recruitment, GPCRs can be internalized into the cell. biorxiv.org

Mechanisms of this compound-Mediated Opioid Receptor Endocytosis (e.g., Clathrin-Mediated)

Clathrin-mediated endocytosis (CME) is a primary mechanism by which eukaryotic cells internalize plasma membrane proteins, including activated GPCRs. mdpi.comabcam.cnresearchgate.netfrontiersin.orgbiorxiv.org This process involves the assembly of clathrin and adaptor proteins at the plasma membrane, forming clathrin-coated pits that subsequently invaginate and pinch off to form clathrin-coated vesicles containing the receptors. abcam.cnresearchgate.net While CME is a well-established pathway for opioid receptor internalization, specific research detailing the precise mechanisms, such as the involvement of clathrin or specific adaptor proteins, in the internalization of opioid receptors bound by this compound was not found in the provided search results.

Receptor Recycling and Lysosomal Degradation Pathways

Following internalization, receptors are sorted within endosomal compartments. nih.govscienceopen.commdpi.com From the endosomes, internalized receptors can follow different trafficking pathways: they can be recycled back to the plasma membrane, restoring the cell's responsiveness, or they can be targeted to lysosomes for degradation, leading to receptor downregulation. nih.govscienceopen.commdpi.comnih.gov The balance between recycling and degradation is crucial for regulating the duration and intensity of cellular signaling. nih.govscienceopen.com The sorting decision can be influenced by factors such as receptor ubiquitination and phosphorylation status. nih.govscienceopen.com Specific data on the recycling and lysosomal degradation pathways followed by opioid receptors after binding with this compound were not available in the provided search results.

Quantitative Methodologies for Receptor Internalization Assays (e.g., Fluorescence-Based)

Various quantitative methodologies are employed to measure receptor internalization. Fluorescence-based assays are common approaches. researchgate.netatsbio.comresearchgate.netpromega.com These methods often involve labeling receptors or ligands with fluorescent proteins or dyes and monitoring their translocation from the cell surface to intracellular compartments using techniques such as fluorescence microscopy or flow cytometry. researchgate.netatsbio.comresearchgate.netpromega.comnih.gov For example, using receptors tagged with enhanced yellow fluorescent protein (EYFP) allows visualization and analysis of internalization by fluorescence microscopy. nih.gov Enzyme-linked immunosorbent assays (ELISAs) can also be used to quantify the number of receptors remaining on the cell surface over time following agonist stimulation, thereby determining the rate and extent of internalization. nih.gov While these methodologies are widely used in receptor pharmacology, specific studies detailing the application of these exact quantitative methods to study this compound-induced opioid receptor internalization were not found in the provided search results.

Functional Selectivity (Biased Agonism) of this compound at Opioid Receptors

Functional selectivity, also known as biased agonism or biased signaling, describes the ability of a ligand to selectively activate certain signal transduction pathways downstream of a receptor relative to other pathways. termedia.plwikipedia.orgfrontiersin.orgfrontiersin.org For GPCRs, this means a ligand might preferentially promote signaling through G proteins over beta-arrestin recruitment, or vice versa. termedia.plwikipedia.orgfrontiersin.org This phenomenon is of significant interest in drug discovery as it may allow for the development of ligands that selectively activate therapeutic pathways while avoiding pathways linked to undesirable side effects. termedia.plfrontiersin.orgfrontiersin.org Opioid receptors, particularly the mu-opioid receptor, are known to exhibit functional selectivity with different ligands. termedia.pl While this compound is an opioid agonist binding to both mu and delta receptors, specific research findings providing detailed data on the functional selectivity or biased agonism profile of this compound at these receptors were not available in the provided search results.

Differential Activation of G Protein vs. Beta-Arrestin Pathways

Opioid receptors, as members of the GPCR family, primarily signal through coupling to heterotrimeric G proteins, particularly the Gi/o family. frontiersin.orgamegroups.org Activation of Gi/o proteins leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. amegroups.org This G protein coupling is traditionally associated with many of the therapeutic effects of opioids, such as analgesia. frontiersin.orgnih.govfrontiersin.orgfrontiersin.org

Beyond G protein coupling, activated and phosphorylated GPCRs, including opioid receptors, recruit β-arrestin proteins (β-arrestin 1 and β-arrestin 2). frontiersin.orgnih.govnih.govuniprot.org This recruitment is often facilitated by GPCR kinases (GRKs) which phosphorylate the receptor upon agonist binding. frontiersin.orgnih.govbiorxiv.org Beta-arrestin binding can sterically hinder G protein coupling, contributing to receptor desensitization. nih.govuniprot.orgelifesciences.org However, β-arrestins also act as scaffolding proteins, initiating distinct signaling pathways, such as those involving mitogen-activated protein kinases (MAPKs) like ERK1/2 and p38MAPK. nih.govnih.govfrontiersin.orguniprot.org These β-arrestin-mediated pathways have been implicated in various cellular responses and, in the context of opioid receptors, are hypothesized to contribute to certain side effects. frontiersin.orgnih.govfrontiersin.orgfrontiersin.orgmdpi.com

The concept of "functional selectivity" or "biased agonism" describes the ability of different ligands binding to the same receptor to differentially activate downstream signaling pathways, such as favoring G protein coupling over β-arrestin recruitment, or vice versa. frontiersin.orgnih.govnih.govfrontiersin.orgbiorxiv.orgtermedia.plplos.org This differential activation can potentially dissociate desired therapeutic effects mediated by one pathway from unwanted side effects mediated by another. frontiersin.orgnih.govfrontiersin.orgtermedia.pl While this compound is known to bind to μ and δ opioid receptors wikipedia.org, specific detailed research findings in the provided sources regarding its potential differential activation of G protein versus beta-arrestin pathways were not available. However, the principles of functional selectivity are relevant to understanding the preclinical pharmacology of opioid ligands like this compound.

Methodological Approaches for Assessing Functional Selectivity

Assessing the functional selectivity of a compound like this compound at opioid receptors involves employing various in vitro pharmacological techniques to measure the activation of different downstream signaling pathways. These methods aim to quantify the compound's efficacy and potency in stimulating G protein-dependent signaling compared to β-arrestin recruitment.

Common methodological approaches include:

GTPγS Binding Assays: These assays measure the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the G protein upon receptor activation. nih.gov This provides a direct measure of G protein coupling.

Adenylyl Cyclase Inhibition Assays: As opioid receptors primarily couple to Gi/o proteins, their activation leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels. amegroups.org Measuring the reduction in cAMP accumulation in response to increasing concentrations of the ligand is a common method to assess G protein-dependent signaling. frontiersin.orgmdpi.comelifesciences.org

Beta-Arrestin Recruitment Assays: These assays directly measure the interaction or translocation of β-arrestin proteins to the activated receptor. Techniques such as Bioluminescence Resonance Energy Transfer (BRET) or Fluorescence Resonance Energy Transfer (FRET) are frequently used. frontiersin.orgnih.govelifesciences.orgnih.gov In BRET assays, the receptor and β-arrestin are tagged with luminescence and fluorescence proteins, respectively, and energy transfer occurs upon their close proximity following receptor activation and β-arrestin recruitment. frontiersin.orgelifesciences.orgnih.gov

Reporter Gene Assays: These assays can indirectly measure pathway activation by using reporter genes under the control of promoters responsive to specific signaling cascades activated by G proteins or β-arrestins.

ERK and p38 MAPK Phosphorylation Assays: Activation of opioid receptors can lead to the phosphorylation of MAPKs like ERK1/2 and p38 MAPK, often mediated by both G protein and β-arrestin pathways depending on the specific context and ligand. nih.govfrontiersin.orgfrontiersin.orguniprot.orgmdpi.com Measuring the levels of phosphorylated kinases can provide insight into pathway activation. frontiersin.orgfrontiersin.org

Molecular Modeling and Structure Activity Relationship Sar Studies of Casokefamide

In Silico Approaches for Casokefamide-Receptor Interactions

Computational methods are pivotal in elucidating the interactions between a ligand like this compound and its target receptors at a molecular level. These in silico techniques provide insights that are often challenging to obtain through experimental methods alone.

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations would be employed to predict its binding mode within the mu (µ) and delta (δ) opioid receptors.

The process typically involves:

Preparation of the Receptor and Ligand: High-resolution 3D structures of the opioid receptors, often obtained from X-ray crystallography or cryo-electron microscopy, are prepared. The 3D structure of this compound is also generated and optimized.

Docking Algorithm: A docking program explores a vast number of possible conformations and orientations of this compound within the receptor's binding pocket.

Scoring Function: A scoring function is then used to rank the different poses based on their predicted binding affinity.

These simulations can identify key amino acid residues in the receptor that form crucial interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds) with this compound, providing a hypothesis for its binding mechanism. For instance, docking studies on other opioid ligands have consistently shown the importance of an interaction between the ligand's protonated amine and a conserved aspartic acid residue in transmembrane helix 3 of the opioid receptors. researchgate.netdrugbank.com

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and stability of the this compound-receptor complex over time. nih.govmdpi.comnih.gov Unlike the static picture provided by molecular docking, MD simulations can reveal:

Conformational Flexibility: How the structure of both this compound and the receptor changes upon binding.

Stability of Interactions: The persistence of key interactions identified in docking simulations over the simulation time.

Solvent Effects: The role of water molecules in mediating the interaction between the ligand and the receptor.

An MD simulation calculates the forces between atoms and uses Newton's laws of motion to predict their movements over short time intervals, generating a trajectory of the complex's behavior. nih.gov This information is crucial for understanding the thermodynamics and kinetics of binding.

Quantum Mechanical Calculations (e.g., Density Functional Theory) for Electronic Properties

Quantum mechanical (QM) calculations, such as Density Functional Theory (DFT), are used to study the electronic properties of molecules with high accuracy. wikipedia.orggithub.ioimperial.ac.uk For this compound, DFT could be used to:

Calculate Partial Charges: Determine the distribution of electron density across the molecule, which influences electrostatic interactions with the receptor.

Analyze Molecular Orbitals: Identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are important for understanding chemical reactivity.

Determine Conformational Energies: Calculate the relative energies of different conformations of this compound to identify the most stable structures.

While computationally intensive, QM methods provide a detailed understanding of the electronic features that govern a ligand's interaction with its biological target. esqc.org

Elucidation of Structure-Activity Relationships in this compound Analogs

Structure-activity relationship (SAR) studies involve systematically modifying the chemical structure of a compound and observing the effect of these changes on its biological activity. This approach is fundamental to optimizing lead compounds in drug discovery.

Impact of Amino Acid Substitutions on Receptor Binding and Functional Activity

The sequence of this compound is Tyr-D-Ala-Phe-D-Ala-NH₂. Modifying this sequence by substituting one or more amino acids can have a profound impact on its affinity for opioid receptors and its functional activity (i.e., whether it acts as an agonist or antagonist).

Key findings from studies on related β-casomorphin analogs include:

D-Amino Acid Substitution: The presence of D-alanine residues in this compound is a deliberate modification from the parent β-casomorphins, designed to increase resistance to degradation by proteases.

Position 3 Substitutions: Introducing a D-phenylalanine at position 3 has been shown to enhance both binding to µ-receptors and analgesic potency in related peptides.

Position 4 Substitutions: Replacing proline at position 4 with D-proline in β-casomorphin-5 and morphiceptin (B1676752) results in derivatives with very high µ-binding affinity and selectivity.

| Modification | Compound/Analog Series | Effect on Receptor Binding/Activity |

|---|---|---|

| D-Phe at Position 3 | β-casomorphin analogs | Enhanced µ-receptor binding and analgesic potency |

| D-Pro at Position 4 | β-casomorphin-5, Morphiceptin | Very high µ-binding affinity and µ-selectivity |

| D-Ala at Position 2 | Pentapeptide amides vs. Tetrapeptide amides | Differences in competition for ³H-naloxone binding |

Influence of Terminal Modifications on Pharmacological Profile

Modifications to the N-terminus (amino group) and C-terminus (carboxyl group) of a peptide can significantly alter its pharmacological properties, including receptor affinity, selectivity, and stability.

C-Terminal Amidation: this compound possesses a C-terminal amide (Tyr-NH₂), a common modification in bioactive peptides. This amidation neutralizes the negative charge of the carboxyl group, which can enhance receptor binding and increase resistance to carboxypeptidases, thereby prolonging the peptide's half-life. Studies on related compounds have shown that C-terminal amidation is a crucial factor for their affinity to opioid receptors.

N-Terminal Modifications: While this compound has a free N-terminal tyrosine, modifications at this position in other opioid peptides, such as the addition of protecting groups, have been shown to modulate the agonist/antagonist profile. For example, in other peptide series, the introduction of bulky substituents on the N-terminus can shift a compound from being an agonist to an antagonist. nih.gov

| Modification | Effect on Pharmacological Profile |

|---|---|

| C-Terminal Amidation | Increased stability against carboxypeptidases, potentially enhanced receptor binding. |

| N-Terminal Modification | Can modulate agonist versus antagonist activity and receptor selectivity. |

Conformational Determinants of Opioid Receptor Selectivity

This compound (Tyr-D-Ala-Phe-D-Ala-Tyr-NH2) is a synthetic pentapeptide analog of β-casomorphin, engineered for enhanced resistance to enzymatic degradation. nih.gov Unlike the β-casomorphins, which are highly selective agonists for the μ-opioid receptor, this compound exhibits affinity for both μ- and δ-opioid receptors. nih.gov This broader selectivity profile is intrinsically linked to its three-dimensional structure in solution. Understanding the conformational properties of this compound is therefore crucial to elucidating the structural basis for its dual receptor affinity.

Conformational studies of this compound, primarily conducted using nuclear magnetic resonance (NMR) spectroscopy in a dimethyl sulfoxide/water cryomixture, have revealed significant insights into its structure-activity relationship. nih.gov The research indicates that this compound does not adopt a rigid, ordered structure. Instead, its predominant conformation is characterized by a notable lack of regular secondary structural elements, such as α-helices or β-sheets, and an absence of intramolecular hydrogen bonds that would otherwise confer structural rigidity. nih.gov

The flexibility of the peptide backbone is a key feature, but a specific and crucial spatial arrangement has been identified within the "message" domain of the peptide—the region primarily responsible for receptor recognition and binding. This critical conformational feature involves the side chain of the D-Alanine residue at the second position (D-Ala²). The methyl group (CH₃) of D-Ala² is positioned in such a way that it is effectively "sandwiched" between the aromatic rings of the Tyrosine at position one (Tyr¹) and the Phenylalanine at position three (Phe³). nih.gov

This distinct spatial orientation of the Tyr¹, D-Ala², and Phe³ residues creates a molecular shape that is reminiscent of other known peptidic and non-peptidic opiate compounds. nih.gov This structural mimicry is a fundamental determinant of its ability to bind to opioid receptors. The specific arrangement of the aromatic side chains and the constrained orientation of the D-Ala² residue likely present the key pharmacophoric elements to the binding pockets of both μ- and δ-opioid receptors, thereby explaining its dual selectivity.

Table 1: Key Conformational Features of this compound

| Feature | Description | Source |

| Overall Structure | Predominantly flexible, with an absence of regular secondary structures (e.g., α-helix, β-sheet). | nih.gov |

| Intramolecular Bonding | Characterized by a lack of stabilizing intramolecular hydrogen bonds. | nih.gov |

| Key Spatial Arrangement | The methyl group of the D-Ala² residue is sandwiched between the aromatic rings of Tyr¹ and Phe³. | nih.gov |

| Message Domain Shape | The conformation of the primary binding domain resembles that of other known peptidic and non-peptidic opiates. | nih.gov |

Preclinical Research Applications of Casokefamide in Animal Models

Pain Modulation Mechanisms in Preclinical Animal Models

The investigation of casokefamide's effects on pain in preclinical animal models focuses on its interactions with the complex pathways involved in nociception and pain control.

Nociceptive Pathways and Their Modulation by this compound

Nociception involves the processing of noxious stimuli by the peripheral and central nervous systems, activating specialized receptors called nociceptors. nih.govjvsmedicscorner.com These primary sensory neurons, found in dorsal root ganglia and trigeminal ganglia, transmit signals via A-delta and C-fibers to the spinal cord, where they synapse with second-order neurons in the dorsal horn. nih.govjvsmedicscorner.com The signals then ascend through various tracts, including the spinothalamic tract, to higher brain centers for processing and perception of pain. nih.gov Opioid receptors are located on the presynaptic terminals of nociceptive fibers, and their activation by opioid agonists can inhibit voltage-dependent calcium channels, decrease cAMP levels, and block the release of pain neurotransmitters like glutamate (B1630785) and substance P, resulting in analgesia. painphysicianjournal.com While the direct modulation of specific nociceptive pathways by this compound has been a subject of preclinical study, its action on both μ- and δ-opioid receptors suggests potential influence at multiple points within this system.

Descending Inhibitory Pain Control Systems (e.g., Periaqueductal Gray, Rostral Ventromedial Medulla)

The brainstem contains descending pain modulatory systems, notably involving the periaqueductal gray (PAG) and the rostral ventromedial medulla (RVM). nih.govnih.govuminho.pt The PAG receives input from higher brain centers and can activate a powerful analgesic effect. nih.gov It influences descending pain modulation primarily through its connections with the RVM. nih.gov The RVM can both facilitate and inhibit nociceptive inputs and serves as a relay in the control of descending pain facilitation. nih.gov Opioid receptors are present in these regions and are involved in the endogenous pain inhibitory system. nih.govphysio-pedia.com Activation of opioid receptors in the PAG is known to elicit antinociception, and this effect is often naloxone-reversible, indicating opioid receptor mediation. nih.gov While general opioid mechanisms in these descending systems are well-established, specific research detailing this compound's interaction with the PAG-RVM pathway in animal models would provide more targeted insights.

Peripheral Opioid Receptor Mechanisms in Nociception

Peripheral opioid receptors play a significant role in modulating pain, particularly in inflammatory conditions. mdpi.commaedica.ro These receptors are predominantly localized in sensory neurons, dorsal root ganglia, and peripheral tissues affected by inflammation or injury. maedica.ro Under physiological conditions, their activity is relatively low, but inflammation can lead to their upregulation in sensory neurons and immune cells, increasing their availability for ligand binding. maedica.ro Activation of peripheral opioid receptors on nociceptive afferent terminals can inhibit voltage-gated calcium channels, reducing the release of pro-nociceptive neurotransmitters. maedica.ro Studies in animal models of inflammatory pain, such as carrageenan-induced inflammation, have demonstrated that peripherally administered opioids can produce significant analgesia, suggesting a peripheral mechanism. maedica.ro this compound's peripheral specificity and affinity for μ- and δ-opioid receptors suggest it may exert analgesic effects by activating these receptors at peripheral sites involved in nociception. wikipedia.org

Behavioral Assays for Pain Assessment in Animal Models

A variety of behavioral assays are employed in preclinical animal models to assess pain and evaluate the efficacy of analgesic compounds like this compound. These assays measure responses to different types of stimuli or observe spontaneous behaviors indicative of pain. Common methods involve applying thermal, mechanical, or chemical stimuli and measuring the animal's withdrawal reflex or other reactions. iasp-pain.orgfrontiersin.orgmedigraphic.comresearchgate.net

Examples of behavioral assays include:

Thermal Sensitivity Tests: Assays like the hot plate test or tail flick test measure latency to respond to a thermal stimulus. frontiersin.orgmedigraphic.comresearchgate.net

Mechanical Sensitivity Tests: Tests using von Frey filaments assess mechanical withdrawal thresholds. frontiersin.org

Chemical Stimulus Tests: Injection of irritants like formalin or carrageenan can induce inflammatory pain and associated behaviors like licking, guarding, or writhing. frontiersin.orgmedigraphic.com The writhing test, often induced by phenylquinone, measures abdominal constrictions. frontiersin.org

Assessment of Spontaneous Behaviors: Non-evoked behaviors such as changes in locomotor activity, guarding, or burrowing can also be indicative of pain. iasp-pain.orgfrontiersin.orgdovepress.com

These behavioral readouts provide quantifiable measures to assess the effectiveness of this compound in reducing pain-related responses in different animal models of pain.

Gastrointestinal System Opioid Receptor Pharmacology

This compound's design as a peripherally specific compound and its intended use as an antidiarrheal medicine highlight the importance of understanding its pharmacology within the gastrointestinal (GI) system. wikipedia.org

Distribution and Function of Opioid Receptors (Mu, Delta, Kappa) in the Enteric Nervous System

The enteric nervous system (ENS) is a complex network of neurons within the walls of the gastrointestinal tract that regulates motility, secretion, and blood flow. Opioid receptors, including μ (MOR), δ (DOR), and κ (KOR), are widely distributed throughout the ENS in both neuronal and non-neuronal tissues. nih.govresearchgate.net

Mu-Opioid Receptors (MORs): MORs are abundantly expressed by neurons of the ENS and are considered the most important opioid receptor type in the human enteric nervous system. researchgate.netoup.com Activation of MORs in the gut leads to decreased intestinal secretion, increased fluid reabsorption, and reduced gut motility. researchgate.netoup.commdpi.comresearchgate.net This occurs through mechanisms such as inhibiting the release of excitatory neurotransmitters and suppressing the excitability of inhibitory neurons, disrupting neurotransmission between enteric neurons and their targets (smooth muscles and epithelial cells). nih.govresearchgate.netresearchgate.net

Delta-Opioid Receptors (DORs): DORs are also located in the myenteric and submucosal plexuses of the ENS. researchgate.net Like MORs, DORs couple to the inhibition of adenylate cyclase and activation of potassium channels, contributing to the suppression of enteric neuronal activity and decreased neurotransmitter release. researchgate.net

Kappa-Opioid Receptors (KORs): KORs are found in the myenteric plexus and in fiber bundles within the muscle layers of the GI tract. researchgate.net KORs are linked to the inhibition of calcium channels on enteric nerve terminals, which also results in a decrease in neurotransmitter release. researchgate.net

The presence and function of these opioid receptors in the ENS provide the pharmacological basis for the effects of opioids, including this compound, on gastrointestinal motility and function.

This compound's Modulation of Gastrointestinal Motility and Secretion

Research indicates that this compound can influence both gastric acid and pancreatic exocrine secretions, as well as gastrointestinal motility. nih.gov Opioids, in general, are known to exert an inhibitory effect on gastrointestinal motility. mdpi.comnih.gov This aligns with findings that opioid receptor agonists, including this compound, can lead to an increase in transit time. nih.govresearchgate.netresearchgate.netnih.gov

Opioids affect the secretion and absorption of water and electrolytes in the gut. mdpi.comnih.gov They bind to secretomotor neurons within the submucosal plexus, suppressing neurotransmitter release and consequently decreasing the secretion of chloride and water. nih.gov This mechanism contributes to the impact of opioids on the enteral water and electrolyte balance. nih.gov

Effects on Myenteric and Submucosal Plexus Neurons

The enteric nervous system (ENS), often referred to as the "little brain in the gut," comprises an intricate network of neurons within the gastrointestinal wall, including the myenteric (Auerbach's) and submucosal (Meissner's) plexuses. kenhub.comimaios.comwjgnet.com These plexuses play a crucial role in regulating gastrointestinal function, including motility, secretion, and blood flow. kenhub.comimaios.com

Opioid receptors, specifically μ- and δ-opioid receptors, are localized on myenteric and submucosal neurons. researchgate.net Activation of these receptors by opioid agonists can suppress the excitability of inhibitory neurons, leading to decreased intestinal secretions and altered motility. wjgnet.comresearchgate.net Studies have verified the expression of μ-, κ-, and δ-opioid receptors in myenteric and submucosal plexus neurons, suggesting a direct influence of opioids on enteric neuronal functions. researchgate.net Myenteric plexus neurons primarily regulate gastrointestinal motor activity and peristalsis, while submucosal plexus neurons, located near epithelial cells, regulate blood flow, immune cell migration, and mucosal functions. researchgate.net

Preclinical Animal Models for Investigating Gastrointestinal Transit

Various animal models are employed in preclinical research to investigate gastrointestinal transit and motility disorders. Small rodents, such as mice and rats, are frequently used due to their availability, ease of genetic modification, and similarities in microbiome, immune responses, and intestinal function to humans. mpbio.comresearchgate.netnih.gov

Other animal models offer specific advantages. Pigs, for instance, are valuable for studying intestinal injury and inflammation due to their anatomical and functional similarities to the human intestine, including comparable intestinal enzymes and microbiome. mpbio.comnih.gov Guinea pigs can be useful for exploring the interplay between neurological and immunological factors in gastrointestinal conditions. nih.gov Zebrafish, with their transparent embryos and larvae, allow for real-time imaging of intestinal motility and peristalsis, although they lack a defined stomach. mpbio.com

These models allow for the assessment of various parameters, including gastric emptying, intestinal transit time, and motility index, utilizing techniques such as measuring myoelectrical activity and employing force transducers. researchgate.net While animal models are invaluable tools for unraveling pathogenetic mechanisms and testing potential therapeutics in the preclinical phase, it is important to consider interspecies variability and cautiously translate findings to human subjects. researchgate.netecco-ibd.eu

Table 1: Animal Models Used in Gastrointestinal Research

| Animal Model | Common Applications in GI Research | Notes |

| Mice and Rats | General GI studies, genetic modification, motility, inflammation | Most commonly used, practical, similar microbiome and immune responses. mpbio.comresearchgate.netnih.gov |

| Pigs | Intestinal injury and inflammation, nutrition, metabolism, immunity | Anatomically and functionally similar to humans. mpbio.comnih.gov |

| Guinea Pigs | Neuro-immunological interactions in the gut | Useful for specific mechanistic studies. nih.gov |

| Zebrafish | Real-time imaging of motility and peristalsis | Transparent, simple husbandry, lacks a defined stomach. mpbio.com |

Table 2: Effects of Opioid Receptor Agonists on Gastrointestinal Transit (Summary from Literature)

| Compound | Effect on Transit Time | Notes |

| This compound | Increased Transit Time | Observed in studies. nih.govresearchgate.netresearchgate.netnih.gov |

| Loperamide | Increased Transit Time | Commonly reported. nih.govresearchgate.netresearchgate.netnih.gov |

| Asimadoline | Increased Transit Time | Observed in studies. nih.govresearchgate.netresearchgate.netnih.gov |

| Codeine | Increased Transit Time | Observed in studies. nih.govresearchgate.netresearchgate.netnih.gov |

| Diphenoxylate | Increased Transit Time | Showed significant improvement in stool consistency. nih.govresearchgate.netresearchgate.netnih.gov |

Research Gaps and Future Directions in Casokefamide Studies

Unexplored Aspects of Casokefamide Pharmacodynamics

A comprehensive understanding of this compound's pharmacodynamics is crucial for evaluating its full therapeutic potential and differentiating it from other opioid agonists. While its binding to μ- and δ-opioid receptors is known, the downstream effects and intricate cellular mechanisms remain largely unexplored. wikipedia.org

Detailed Characterization of Intracellular Signaling Bias and its Therapeutic Implications

Ligand bias, or signaling bias, refers to the ability of an agonist to selectively activate certain intracellular signaling pathways linked to a receptor over others. nih.govcore.ac.uk This phenomenon has significantly impacted drug discovery by highlighting the possibility of developing molecules that can selectively activate beneficial pathways while minimizing activation of those associated with undesirable effects. nih.gov Although this compound is known to bind to both μ- and δ-opioid receptors, the specific intracellular signaling pathways it preferentially activates remain to be fully characterized. Investigating whether this compound exhibits signaling bias at either the μ- or δ-opioid receptor, or potentially biased signaling between these receptor subtypes, is a critical research gap.

Detailed studies employing various cellular assays are needed to quantify this compound's ability to activate or inhibit different downstream signaling cascades, such as G protein coupling (e.g., Gi/Go pathways) and β-arrestin recruitment. nih.govcore.ac.uk Understanding this signaling bias could have significant therapeutic implications. For instance, if this compound demonstrates bias towards pathways associated with therapeutic benefits (like anti-diarrheal effects) while showing reduced activity towards pathways linked to typical opioid side effects (such as constipation or central nervous system effects), it could represent a valuable therapeutic advantage. nih.gov Conversely, understanding potential bias towards undesirable pathways could inform strategies for structural modification to optimize its pharmacological profile.

Investigation of Opioid Receptor Heterodimerization and Oligomerization in this compound Action

Opioid receptors, like other G protein-coupled receptors (GPCRs), are known to form homo- and heterodimers or higher-order oligomers. wjgnet.comsigmaaldrich.comnih.gov These interactions can significantly modulate receptor function, including ligand binding affinity, signaling properties, and trafficking. wjgnet.comnih.gov The formation of opioid receptor heteromers can lead to novel pharmacological properties compared to the individual receptors. wjgnet.comnih.gov

Given that this compound interacts with both μ- and δ-opioid receptors, investigating its influence on the formation and function of μ-δ heterodimers is a crucial area of research. wikipedia.org Studies are needed to determine if this compound binding promotes or stabilizes the formation of μ-δ heterodimers, and how its binding to these heterodimers affects downstream signaling compared to its interaction with monomeric receptors. wjgnet.comnih.gov Techniques such as co-immunoprecipitation, BRET (Bioluminescence Resonance Energy Transfer), and FRET (Förster Resonance Energy Transfer) could be employed to study the physical association and proximity of μ- and δ-opioid receptors in the presence of this compound. wjgnet.com Understanding the role of receptor dimerization and oligomerization in this compound action could reveal novel insights into its mechanism and potentially identify new therapeutic targets or strategies.

Comprehensive Analysis of Receptor Trafficking and Degradation Pathways Post-Casokefamide Binding

Ligand binding to GPCRs, including opioid receptors, triggers a dynamic process of receptor trafficking, which involves internalization from the cell surface, sorting into endosomes, and subsequent recycling back to the membrane or degradation in lysosomes. frontiersin.orgnih.govnih.gov This process plays a critical role in regulating receptor signaling, desensitization, and resensitization. nih.govnih.gov

The impact of this compound binding on the trafficking and degradation of μ- and δ-opioid receptors is not well-understood. Research is needed to characterize the rate and extent of internalization of both receptor subtypes upon this compound exposure. Furthermore, investigations into the sorting of internalized receptors towards recycling or degradation pathways are essential. frontiersin.orgnih.gov Understanding the specific endosomal compartments involved (e.g., early, late, or recycling endosomes) and the role of ubiquitination and other post-translational modifications in directing this compound-bound receptor fate is important. frontiersin.orgnih.govnih.gov A comprehensive analysis of these processes will provide valuable insights into the mechanisms underlying potential desensitization or sustained signaling of this compound and inform strategies to modulate these processes for therapeutic benefit.

Methodological Advancements for this compound Research

Advancements in peptide synthesis and imaging techniques are critical for facilitating detailed studies of this compound and its interaction with opioid receptors.

Development of Novel Peptide Synthesis Strategies for Enhanced Efficiency and Purity

This compound is a pentapeptide, and while solid-phase peptide synthesis (SPPS) is a common method for producing peptides, challenges can arise with efficiency and purity, particularly for certain sequences. mdpi.comresearchgate.net Aggregation of peptide chains during synthesis can lead to lower reaction rates and decreased purity of the final product. sigmaaldrich.com

Developing novel peptide synthesis strategies specifically optimized for this compound could significantly enhance research efforts. This includes exploring alternative solid support materials, coupling reagents, and deprotection strategies that minimize side reactions and improve yield and purity. mdpi.comsigmaaldrich.com Techniques such as microwave-assisted SPPS and the use of pseudoproline dipeptides or other secondary amino acid surrogates have shown promise in improving synthesis efficiency and purity, particularly for challenging sequences. mdpi.comsigmaaldrich.comhielscher.com Implementing and further developing such advanced synthesis methods could provide researchers with access to larger quantities of highly pure this compound and its potential analogs, facilitating more extensive and reliable in vitro and in vivo studies.

Application of Advanced Imaging Techniques for Visualizing Receptor Dynamics in Real-Time

Visualizing the dynamic behavior of opioid receptors in live cells upon this compound binding is crucial for understanding the kinetics of receptor activation, conformational changes, dimerization, and trafficking. Advanced imaging techniques offer powerful tools for these investigations. gutnliver.orgfrontiersin.orgnih.govnih.govcai2r.net

Techniques such as Total Internal Reflection Fluorescence (TIRF) microscopy can be used to visualize receptor dynamics at the plasma membrane with high spatial resolution. cai2r.net Confocal microscopy and FRET/BRET imaging can provide insights into receptor dimerization and oligomerization in real-time. wjgnet.comnih.gov Super-resolution microscopy techniques, such as STORM or PALM, could offer even finer detail regarding the spatial organization of receptors and their interactions upon ligand binding. cai2r.net Applying these and other emerging imaging modalities to study this compound-induced opioid receptor dynamics will provide unprecedented insights into the molecular events that underpin its pharmacological actions.

This compound, a synthetic opioid pentapeptide ([D-Ala2,4,Tyr5]-β-casomorphin-5-amide), represents an intriguing compound derived from the β-casomorphin sequence. wikipedia.org It was rationally designed to possess improved resistance to digestive enzymes and exhibits peripherally-specific agonism at both μ- and δ-opioid receptors. wikipedia.orgwallachlab.com Despite demonstrating effectiveness via the oral route in a clinical study for chronic diarrhea, with no reported side effects, further clinical development of this compound was not pursued, and it was never marketed. wikipedia.orgwallachlab.commdpi.com This cessation of development highlights significant research gaps and presents opportunities for future investigation into the potential of this compound and its analogs. Understanding the reasons behind the halt in development and exploring alternative applications or improved molecular designs constitute key areas for future research. The unique pharmacological profile of this compound, particularly its balanced μ/δ activity and peripheral restriction, suggests potential therapeutic avenues that remain largely unexplored.

Integration of Artificial Intelligence and Machine Learning in this compound Molecular Design and Prediction

The application of Artificial Intelligence (AI) and Machine Learning (ML) is increasingly transforming drug discovery and molecular design by accelerating the identification and optimization of potential therapeutic candidates. mdpi.comquantiphi.com These computational approaches can learn from vast datasets to predict molecular properties, generate novel structures, and optimize existing ones for desired characteristics. mdpi.comquantiphi.commit.educhemrxiv.org

For this compound, AI and ML offer powerful tools to address current research gaps and guide future directions. Given its peptide nature and specific receptor interactions, AI/ML can be integrated into the molecular design process in several ways:

Predicting Receptor Interactions and Bias: AI models can be trained on data from known opioid peptides and their receptor binding profiles to predict the precise binding affinities and functional selectivity (μ vs. δ bias) of this compound and potential new analogs. mdpi.com This can help in designing molecules with a desired balance of μ and δ activity for specific therapeutic targets.

Designing Novel Analogs with Improved Properties: Generative AI models can explore the chemical space around the this compound structure, proposing novel peptide or peptidomimetic analogs with predicted improvements in properties such as metabolic stability, target tissue accumulation, or altered receptor bias. quantiphi.comchemrxiv.org These models can help overcome limitations that may have contributed to the lack of further development of the original compound.

Predicting Pharmacokinetic Properties: ML models can predict key pharmacokinetic parameters relevant to peripherally administered peptides, such as enzymatic degradation rates, membrane permeability, and distribution in peripheral tissues. This can aid in designing analogs with optimized exposure at the site of action.

Virtual Screening and Prioritization: AI-driven virtual screening can rapidly assess large libraries of potential this compound analogs or related compounds for predicted activity at peripheral opioid receptors, prioritizing candidates for synthesis and experimental testing.

By leveraging AI and ML, researchers can move beyond traditional trial-and-error methods, enabling a more efficient and rational approach to designing and evaluating this compound-based therapeutics.

Identification of Novel Preclinical Applications for this compound and its Analogs

This compound's profile as a peripherally-specific, balanced μ- and δ-opioid receptor agonist opens up possibilities for novel preclinical applications beyond its initial investigation for chronic diarrhea. wikipedia.orgwallachlab.com Peripheral opioid receptors play crucial roles in regulating various physiological processes, including gastrointestinal function, pain signaling, and inflammation, without the central nervous system-mediated side effects associated with centrally acting opioids. mdpi.commdpi.comnih.govacs.org

Future preclinical research could focus on the following areas:

Other Gastrointestinal Disorders: While initially studied for chronic diarrhea, this compound's effects on gastrointestinal motility and secretion via peripheral opioid receptors suggest potential in other GI conditions. mdpi.com This could include irritable bowel syndrome (IBS) with diarrhea predominance or other motility-related disorders where modulating peripheral opioid activity could provide therapeutic benefit. researchgate.net

Peripheral Pain Conditions: Peripheral opioid agonists are being investigated for the treatment of pain conditions mediated by peripheral mechanisms, such as inflammatory pain or certain types of neuropathic pain affecting peripheral nerves. wallachlab.comresearchgate.net this compound's balanced μ/δ activity could offer advantages, as δ-opioid receptor agonists are also implicated in analgesia and may have a favorable side effect profile compared to highly selective μ-agonists. acs.org Preclinical models of inflammatory or peripheral neuropathic pain could be used to evaluate the analgesic potential of this compound and its analogs. Frakefamide, a related peripherally selective enkephalin agonist, showed analgesic effects in preclinical studies wallachlab.com, supporting this as a relevant area.

Peripheral Inflammation: Opioid receptors are present on immune cells and can modulate inflammatory responses in peripheral tissues. researchgate.net The role of peripheral μ and δ receptors in various inflammatory conditions warrants investigation into the potential anti-inflammatory effects of this compound and its analogs in preclinical models.

Identifying novel preclinical applications requires a thorough understanding of the distribution and function of peripheral μ and δ receptors in different disease states and careful evaluation of this compound and its designed analogs in relevant animal models.

Addressing Translational Challenges in Opioid Peptide Drug Discovery

Translating peptide drug candidates from preclinical research to clinical use is often hampered by several challenges inherent to peptides, including poor metabolic stability, low oral bioavailability, and rapid clearance. mdpi.comwiley.com While this compound was designed with modifications to enhance resistance to digestive enzymes and was tested orally wikipedia.orgwallachlab.com, the lack of further clinical development suggests that translational hurdles likely remain.

Addressing these challenges is critical for the successful development of this compound or its future analogs:

Improving Metabolic Stability: Although this compound incorporates D-amino acids for increased stability wikipedia.orgwallachlab.com, further modifications may be necessary to enhance resistance to a broader range of peptidases in the gastrointestinal tract and peripheral circulation. Strategies could include incorporating additional non-natural amino acids, cyclization, or developing peptidomimetic structures.

Enhancing Bioavailability and Delivery: Achieving sufficient and consistent concentrations of the peptide at the peripheral target site is crucial. While oral administration was explored wikipedia.orgwallachlab.com, alternative or improved delivery methods might be necessary depending on the target application. This could involve exploring different oral formulations, or non-oral routes optimized for peripheral delivery.

Ensuring Target Tissue Specificity and Concentration: For peripherally targeted applications, it is essential to ensure the peptide reaches and is retained at the intended site of action at therapeutically relevant concentrations, while minimizing systemic exposure that could lead to off-target effects.

Predicting and Managing Potential Immunogenicity: As a peptide, there is a potential for immunogenicity, which could affect pharmacokinetics and efficacy upon repeated administration. Although less likely for short peptides administered peripherally, this remains a potential translational consideration.

Demonstrating Clinical Efficacy and Safety in Target Indications: The ultimate translational challenge is to design and conduct clinical trials that convincingly demonstrate the efficacy and favorable risk/benefit profile of this compound or its analogs for specific peripheral indications, differentiating them from existing therapies. The lack of progression after the initial chronic diarrhea study highlights the difficulty in navigating this stage. wikipedia.orgwallachlab.com

Successfully addressing these translational challenges requires a multidisciplinary approach, combining medicinal chemistry, pharmacology, pharmaceutics, and clinical expertise to optimize the molecular design, formulation, and clinical development strategy for this compound-based therapeutics.

Q & A

Q. How can researchers ethically justify animal models for this compound’s neurotoxicity studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products